molecular formula C8H7ClN2O B1356974 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 446284-32-8

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1356974
CAS No.: 446284-32-8
M. Wt: 182.61 g/mol
InChI Key: DDGRTUWDSZHBCJ-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with chlorine at position 7 and methoxy at position 2. This scaffold is significant in medicinal chemistry, particularly as a head group in HIV-1 entry inhibitors, where it demonstrated a BIF% (binding inhibition fraction) of 57% compared to acenaphthene . Its synthesis often involves bioisosteric replacement strategies to optimize pharmacological properties .

Preparation Methods

The synthesis of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of chlorinated pyridine derivatives and methoxylation reactions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to facilitate the desired transformations .

Chemical Reactions Analysis

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine serves as an essential intermediate in synthesizing various organic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with specific properties.

Biology

This compound is studied extensively for its potential biological activities. Research indicates that it exhibits significant antiparasitic and anticancer properties. For instance, derivatives of this compound have shown potent activity against Plasmodium falciparum, the malaria-causing parasite, with EC₅₀ values in the low micromolar range. Additionally, it has been evaluated for its effects on various cellular processes, which may lead to therapeutic applications in treating diseases such as cancer and diabetes.

Medicine

The medicinal applications of this compound are particularly promising. Ongoing research focuses on its potential as an anticancer agent, with studies indicating its ability to inhibit specific enzymes and signaling pathways involved in tumor progression. The compound's mechanism of action is linked to its interaction with molecular targets that regulate cellular functions related to disease .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical products. Its properties make it suitable for creating advanced materials such as organic semiconductors and agrochemicals aimed at enhancing crop protection against pests and diseases .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various applications:

  • Antiparasitic Activity : A study demonstrated that derivatives of this compound exhibited strong activity against Plasmodium falciparum, with EC₅₀ values ranging from 0.019 to 0.177 μM. This suggests a robust potential for further development as antimalarial agents.
    Compound VariantEC₅₀ (μM)Remarks
    7-chloro-4-methoxy derivative0.048Retained activity
    N-substituted analogs0.025 - 0.177Variable potency based on substitutions
  • Anticancer Activity : Research has indicated that this compound can inhibit cancer cell proliferation through various mechanisms. For example, it has been shown to disrupt specific signaling pathways critical for tumor growth.
  • Material Science Applications : The compound's electronic properties have been explored for use in organic semiconductors, which are crucial for developing advanced electronic devices.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Regioselectivity

  • 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine :
    Methoxymethyl substitution at position 7 (vs. methoxy at position 4 in the target compound) led to regioisomer formation during synthesis. The title compound and its isomer formed in a 1:1.6 ratio, illustrating challenges in regioselective functionalization .

Tabulated Comparison of Key Analogs

Compound Name Substituents Molecular Weight BIF% Synthesis Yield Key Feature Reference
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine 7-Cl, 4-OMe 219.07 57 Not reported HIV-1 entry inhibitor scaffold
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine 4-OMe, 7-OMe 194.19 64 Not reported Enhanced BIF%
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH 196.60 N/A 71% Lower yield due to Cl
4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine 4-Cl, 6-OMe 182.61 N/A Not reported Simplified scaffold
7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine 7-Cl, 2-(4-F-C6H4) 246.67 N/A Not reported Fluorophenyl modification

Commercial and Practical Considerations

  • Pricing :
    this compound hydrochloride is commercially available at €2,159.00/g (1g scale), reflecting its specialized use .
  • Synthetic Accessibility : Derivatives like 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1707667-91-1) are marketed for diverse applications, but their synthesis requires multi-step protocols .

Biological Activity

Overview

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C₈H₇ClN₂O and a molecular weight of approximately 172.60 g/mol. This compound features a pyrrolo-pyridine core structure characterized by a chlorine atom at the 7-position and a methoxy group at the 4-position of the pyrrolo ring. Its unique chemical properties suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology .

The chemical reactivity of this compound is influenced by its substituents, which enhance its stability and solubility. The compound's structure allows for interactions with various biological targets, including enzymes and receptors, which are crucial for its pharmacological effects .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound has an IC₅₀ value of approximately 29.1 µM against MDA-MB453 breast cancer cells . The structural characteristics of this compound may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC₅₀ (µM) Mechanism
MDA-MB45329.1Apoptosis induction
MCF-715.3Cell cycle arrest

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .

Pathogen MIC (µg/mL) Comparison
Staphylococcus aureus3.12Ciprofloxacin (2 µg/mL)
Escherichia coli12.5Isoniazid (0.25 µg/mL)

The mechanism of action for this compound involves its binding to specific molecular targets within cells, leading to modulation of various biochemical pathways. This includes inhibition of key enzymes involved in cancer progression and bacterial growth . The presence of the chlorine and methoxy groups enhances its interaction with these targets, potentially increasing its efficacy.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : In a comparative study involving multiple derivatives of pyrrolo[2,3-c]pyridine, this compound exhibited superior anticancer activity compared to other analogs lacking similar substituents .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against clinical isolates of bacteria. Results indicated that this compound maintained potent activity even against antibiotic-resistant strains .

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine?

The compound consists of a fused pyrrole-pyridine core with a chlorine atom at the 7-position and a methoxy group at the 4-position. The pyrrole ring is aromatic, while the pyridine ring introduces basicity due to its lone nitrogen pair. Key structural parameters include bond angles (e.g., C–N–C ~120°) and dihedral angles between substituents, which influence reactivity and intermolecular interactions. X-ray crystallography data for analogous compounds (e.g., 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine) reveal π-π stacking (centroid distances ~3.8 Å) and hydrogen bonding (C–H⋯O, ~2.3 Å) .

Q. What synthetic routes are commonly employed for pyrrolo[2,3-c]pyridine derivatives?

A typical synthesis involves:

  • Chlorination : Direct halogenation of the pyrrole or pyridine ring using reagents like Selectfluor® or Cl₂ in polar solvents (e.g., acetonitrile) under controlled conditions .
  • Methoxylation : Nucleophilic substitution (e.g., using NaH and methoxymethyl chloride) or Ullmann-type coupling for aryl ether formation .
  • Purification : Column chromatography (silica gel, DCM/ethyl acetate eluent) or recrystallization from methanol . Yields range from 29% to 60%, depending on regioselectivity and side reactions .

Advanced Research Questions

Q. How does regioselectivity impact the synthesis of substituted pyrrolo[2,3-c]pyridines?

Regioselectivity challenges arise during N-protection or functionalization. For example, methoxymethyl chloride protection of 4-chloro-1H-pyrrolo[2,3-b]pyridine produces two regioisomers (1:1.6 ratio) due to delocalization of the anionic intermediate . Control strategies include:

  • Adjusting reaction temperature (lower temps favor kinetic products).
  • Using bulky protecting groups to sterically hinder unwanted substitution .
  • Monitoring progress via HPLC or NMR to optimize conditions .

Q. What crystallographic techniques are used to resolve structural ambiguities in halogenated pyrrolopyridines?

Single-crystal X-ray diffraction (SC-XRD) at 173 K provides precise bond lengths (mean C–C = 0.003 Å) and angles. For 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine, SC-XRD confirmed a dihedral angle of 7.91° between the phenyl and pyrrole rings, with intermolecular C–H⋯O hydrogen bonds (2.32 Å) stabilizing the 3D network . Refinement parameters (R factor < 0.05) ensure accuracy .

Q. How can computational modeling predict the bioactivity of this compound?

Molecular docking studies (e.g., using AutoDock Vina) assess binding affinity to kinase targets (e.g., JAK or EGFR). The chlorine atom enhances electrophilicity for covalent interactions, while the methoxy group modulates solubility. Bioactivity is validated via:

  • Kinase inhibition assays (IC₅₀ values in µM range).
  • ADMET profiling to evaluate metabolic stability and toxicity .

Q. How should researchers address contradictions in reported synthetic yields or regioselectivity?

Discrepancies often stem from variations in reaction conditions or analytical methods. For example, NaH-mediated protection in THF may yield different isomer ratios compared to K₂CO₃ in DMF . Mitigation strategies include:

  • Replicating experiments with strict control of moisture and oxygen.
  • Cross-validating results via 2D NMR (e.g., NOESY for regiochemistry) .
  • Reporting detailed crystallographic data to confirm structural assignments .

Q. Methodological Recommendations

  • Analytical Techniques : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) and LC-MS for molecular weight confirmation .
  • Reaction Optimization : Employ design-of-experiments (DoE) to screen solvents, catalysts, and temperatures for improved regioselectivity .
  • Safety Protocols : Handle chlorinated intermediates in fume hoods (risk of H₂S release during thiochromeno formation) .

Properties

IUPAC Name

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGRTUWDSZHBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580924
Record name 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446284-32-8
Record name 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-7-chloro-6-azaindole (6 g), CuBr (3.7 g) and NaOMe (30 mL, 5% in MeOH) was heated at 110° C. for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture was added to saturated aqueous NH4Cl. The resulting aqueous solution was extracted with EtOAc (3×30 mL). The combined organic layer was dried over MgSO4, filtered and the filtrate was concentrated in vacuo to afford a residue, which was purified by using silica gel chromatography to give 1.8 g of 4-methoxy-7-chloro-6-azaindole, Precursor 2e.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-7-chloro-6-azaindole (1 g), CuI (0.65 g) and NaOMe (4 mL, 25% in methanol) in MeOH (16 mL) was heated at 110-120° C. for 16 hours in a sealed tube. After cooling to room temperature, the reaction mixture was neutralized with 1N HCl to pH 7. The aqueous solution was extracted with EtOAc (3×30 mL). Then the combined organic layer was dried over MgSO4, filtered and the filtrate was concentrated in vacuo to afford a residue, which was purified by using silica gel chromatography to give 0.3 g of 4-methoxy-7-chloro-6-azaindole, Precursor 2e. MS m/z: (M+H)+ calcd for C8H8ClN2O: 183.03; found 183.09. HPLC retention time: 1.02 minutes (column B).
Quantity
1 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.65 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

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